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Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No. B167039

An In-depth Technical Guide to 1-Chloro-2-methylpropane (CAS 513-36-0)

Introduction

1-Chloro-2-methylpropane, also widely known as isobutyl chloride, is a vital organochlorine
compound with the chemical formula C4HoCl. It is a clear, colorless, and highly flammable liquid
at room temperature. Due to its chemical properties, particularly the reactivity of the chlorine
atom, it serves as a crucial intermediate and building block in organic synthesis. Its primary
applications are in the production of amine derivatives, which are essential for
pharmaceuticals, agrochemicals, and the rubber industry. It is also utilized as a solvent and a
key component in the manufacturing of plasticizers.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Chloro-2-methylpropane are summarized below. This data is
critical for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties
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Property Value References

CAS Number 513-36-0

Synonyms Isobutyl chloride, Propane, 1-
chloro-2-methyl-

Molecular Formula CaHoClI / (CH3)2CHCH2CI

Molecular Weight 92.57 g/mol

Appearance Clear, colorless liquid

Odor Strong

Melting Point -131 °C

Boiling Point 68-69 °C (at 760 mmHg)

Density 0.883 g/mL at 25 °C

Vapor Pressure 120 mmHg at 20 °C

Refractive Index n20/D 1.398

Solubility Insoluble in water; miscible

with alcohol and ether.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-
Chloro-2-methylpropane.
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Spectroscopic Technique

Characteristic Data

References

1H NMR

The spectrum shows three
distinct signals with an
integrated proton ratio of 6:1:2,
corresponding to the different
chemical environments of the

hydrogen atoms.

13C NMR

The number of resonances in
the 13C NMR spectrum can be
used to distinguish 1-Chloro-2-
methylpropane from its

structural isomers.

Infrared (IR) Spectroscopy

C-H stretching vibrations:
~2880 to 3080 cm~1C-C-C
skeletal vibrations: ~1140 to
1175 cm~* and 840 to 790
cm~1C-Cl stretching vibrations:
~580 to 780 cm™?

Synthesis and Reactivity

Synthesis

A common laboratory and industrial method for synthesizing 1-Chloro-2-methylpropane

involves the chlorination of isobutanol. This is a substitution reaction where the hydroxyl (-OH)

group of the alcohol is replaced by a chlorine atom. The reaction is typically carried out using a

chlorinating agent such as hydrochloric acid (HCI), often in the presence of a catalyst like

concentrated sulfuric acid to facilitate the reaction.
+ HCI 1-Chloro-2-methylpropane + H.0
(H2S0a catalyst) ((CH3)2CHCH:ClI) :

Click to download full resolution via product page

Isobutanol
((CH3)2CHCH20H)

Caption: Synthesis of 1-Chloro-2-methylpropane from Isobutanol.
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Reactivity

1-Chloro-2-methylpropane is a primary alkyl halide, making it susceptible to nucleophilic
substitution reactions, primarily through an SN2 mechanism. The presence of branching on the
adjacent carbon, however, introduces some steric hindrance, which can slow the reaction rate
compared to unbranched primary alkyl halides like 1-chlorobutane. It readily undergoes
reactions with various nucleophiles to introduce the isobutyl group into other molecules. It is
also known to undergo solvolysis when dissolved in polar or protic solvents.

Substituted Product
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Click to download full resolution via product page

Caption: General SN2 reaction of 1-Chloro-2-methylpropane.

Experimental Protocols
General Protocol for Nucleophilic Substitution

This protocol describes a representative nucleophilic substitution reaction using sodium iodide
in acetone (Finkelstein reaction).

e Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
dissolve a known quantity of 1-Chloro-2-methylpropane in anhydrous acetone.

» Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium
iodide to the solution.

e Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be
monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.
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o Work-up: After the reaction is complete (as determined by TLC or GC analysis), cool the
mixture to room temperature. Filter the solid NaCl precipitate and wash it with a small
amount of cold acetone.

« |solation: Evaporate the acetone from the filtrate under reduced pressure. The remaining
crude product can be purified by distillation.

e Analysis: Confirm the identity and purity of the resulting 1-lodo-2-methylpropane using
spectroscopic methods such as NMR and IR.
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Caption: Workflow for the analytical characterization of 1-Chloro-2-methylpropane.

Safety and Handling

1-Chloro-2-methylpropane is a hazardous chemical that requires careful handling. Adherence
to safety protocols is essential to mitigate risks.
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Safety Aspect Information References
GHS Pictogram GHSO02 (Flame)
Signal Word Danger

H225: Highly flammable liquid
Hazard Statements
and vapor.

P210: Keep away from
heat/sparks/open flames/hot
surfaces. — No smoking.P233:
Precautionary Statements Keep container tightly
closed.P240: Ground/bond
container and receiving

equipment.<

 To cite this document: BenchChem. [1-Chloro-2-methylpropane CAS Number 513-36-0].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167039#1-chloro-2-methylpropane-cas-number-513-
36-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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